molecular formula C22H23N3O3 B6514278 N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892280-37-4

N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B6514278
CAS No.: 892280-37-4
M. Wt: 377.4 g/mol
InChI Key: UOCZVMWPJLWVOA-UHFFFAOYSA-N
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Description

N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a tetrahydroquinazoline core substituted with a cyclopentyl group at the N1 position, a 2-phenylethyl chain at the N3 position, and a carboxamide moiety at the 7-position. Quinazolines are heterocyclic compounds with a fused benzene and pyrimidine ring, known for their diverse biological activities, including kinase inhibition and antimicrobial properties . The tetrahydroquinazoline scaffold in this compound is stabilized by two ketone groups at positions 2 and 4, which influence its conformational rigidity and electronic properties.

Properties

IUPAC Name

N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c26-20(23-17-8-4-5-9-17)16-10-11-18-19(14-16)24-22(28)25(21(18)27)13-12-15-6-2-1-3-7-15/h1-3,6-7,10-11,14,17H,4-5,8-9,12-13H2,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCZVMWPJLWVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Quinazoline Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Features
N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide (Target) N1: Cyclopentyl; N3: 2-Phenylethyl; 7-Carboxamide Likely ~C22H25N3O3* ~391.46* High lipophilicity (cyclopentyl, phenylethyl); hydrogen-bonding capability
N-Benzyl-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide (BG16211) N1: Benzyl; N3: Propenyl; 7-Carboxamide C19H17N3O3 335.36 Reduced lipophilicity (benzyl vs. cyclopentyl); potential reactivity (allyl)
N-Hydroxy-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide N1: Hydroxy; N3: Phenyl; 7-Carboxamide C15H13N3O4 299.28 Enhanced solubility (hydroxy group); aromatic π-π interactions (phenyl)
1-(2-Cyanobenzyl)-3-(4-ethylphenyl)-2,4-dioxo-N-(2-phenylethyl)-... (sc-492703) N1: 2-Cyanobenzyl; N3: 4-Ethylphenyl; 7-Carboxamide (N-phenylethyl) Not provided Not provided Increased steric bulk (cyanobenzyl); potential metabolic stability (cyano)

*Inferred from structural analysis due to lack of explicit data in evidence.

Key Observations

Substituent Effects on Lipophilicity: The cyclopentyl and phenylethyl groups in the target compound likely enhance membrane permeability compared to the benzyl group in BG16211 .

Electronic and Steric Modifications: The propenyl group in BG16211 introduces an unsaturated bond, which may confer reactivity in covalent binding or metabolic oxidation . Cyanobenzyl and ethylphenyl substituents in sc-492703 add steric bulk, possibly influencing target selectivity.

Carboxamide Role :

  • The conserved 7-carboxamide group across all compounds suggests its critical role in hydrogen bonding with biological targets, such as enzyme active sites .

Research Findings and Implications

  • Synthetic Accessibility : Quinazoline derivatives are often synthesized via cyclocondensation reactions, with substituents introduced through alkylation or acylation . Crystallographic tools like SHELX and OLEX2 aid in structural validation.
  • Biological Relevance : While specific data are unavailable, quinazolines with carboxamide groups are frequently explored as kinase inhibitors (e.g., EGFR, VEGFR) due to their ability to mimic ATP-binding motifs .
  • Comparative Pharmacokinetics : The target compound’s cyclopentyl group may prolong half-life compared to smaller substituents (e.g., hydroxy), but this requires experimental validation.

Notes

  • Software citations (e.g., SHELX , OLEX2 ) reflect methodologies applicable to crystallographic analysis of such compounds.
  • Further studies are needed to correlate substituent variations with bioactivity and pharmacokinetic profiles.

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